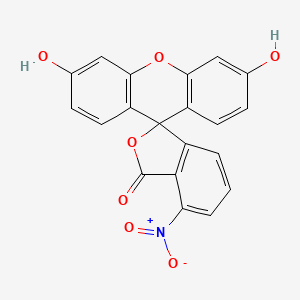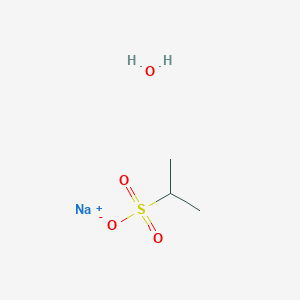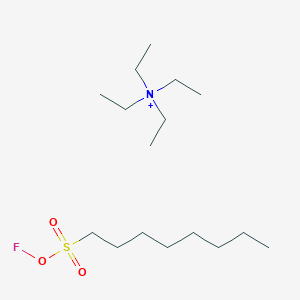
1,1'-Ferrocenedicarboxaldehyde
Übersicht
Beschreibung
1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene, is a compound with the empirical formula C12H10FeO2 . It has a molecular weight of 242.05 . It is used as a transition metal catalyst .
Synthesis Analysis
1,1’-Ferrocenedicarboxaldehyde can be synthesized by condensation reactions from substituent-group-free carbazole and pyrrole without adding any catalysts . The resultant microporous organic polymers (MOPs) are insoluble in common solvents .
Molecular Structure Analysis
The molecular structure of 1,1’-Ferrocenedicarboxaldehyde consists of an iron (II) atom bonded in a sandwich-like fashion to two cyclopentadienide rings .
Chemical Reactions Analysis
1,1’-Ferrocenedicarboxaldehyde can undergo condensation reactions with (1R,2R)-1,2-diaminocyclohexane to afford a novel bowl-shaped macrocycle . This macrocycle exhibits a remarkable ability as a host material for the enantioselective enclathration of 1,1’-bi-2-naphthol .
Physical And Chemical Properties Analysis
1,1’-Ferrocenedicarboxaldehyde is a dark red solid . It has a melting point of 151-156 °C . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Method : Hou Xue-hui (2005) developed an improved method for synthesizing 1,1'-Ferrocenedicarboxaldehyde, enhancing yield and reducing pollution, which is crucial for its practical applications (Hou Xue-hui, 2005).
Synthesis of Ferrocenyldiimines and Ferrocenylacrylonitriles : Imrie et al. (2007) demonstrated the synthesis of 1,1'-ferrocenyldiimines and ferrocenylacrylonitriles from 1,1'-ferrocenedicarboxaldehyde using a solvent-free grinding method, offering a new pathway for synthesizing organometallic compounds (Imrie et al., 2007).
Chiral Molecular Bowl Synthesis : Hong et al. (2004) synthesized a novel bowl-shaped macrocycle with a chiral concave cavity using 1,1'-ferrocenedicarboxaldehyde, showcasing its potential in creating enantioselective materials (Hong et al., 2004).
Desymmetrizing Ferrocene : Benniston et al. (2014) described a simple method for desymmetrizing ferrocene starting from 1,1'-ferrocenedicarboxaldehyde, an advancement in the field of asymmetric synthesis (Benniston et al., 2014).
Enantioselective Alkylation : Bastin et al. (2001) utilized derivatives of 1,1'-ferrocene dicarboxaldehyde as chiral catalysts in asymmetric alkylation, highlighting its role in stereoselective organic reactions (Bastin et al., 2001).
Synthesis of Phosphorus-Containing Dendrimers : Turrin et al. (2000) developed phosphorus-containing dendrimers with ferrocene units, using 1,1'-ferrocenedicarboxaldehyde as a core building block, underscoring its utility in dendrimer chemistry (Turrin et al., 2000).
Ferrocene-terephthalaldehyde Copolymerizations : Bilow and Rosenberg (1969) explored copolymerization of ferrocene with 1,1'-ferrocenedicarboxaldehyde for fabricating reinforced composites, demonstrating its application in materials science (Bilow & Rosenberg, 1969).
Novel Nanoporous Polymers for Clean Energy : Liu et al. (2015) synthesized a ferrocene-based nanoporous organic polymer using 1,1'-ferrocene-dicarboxaldehyde, showing its potential in clean energy applications, especially in gas storage capacities (Liu et al., 2015).
Synthesis and Characterization of Bishydrazones : Toma et al. (2015) efficiently synthesized ferrocenyl bishydrazones from 1,1'-ferrocenedicarboxaldehyde, adding to the repertoire of ferrocene derivatives (Toma et al., 2015).
Eigenschaften
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPEJKOIJWBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bisformylferrocene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



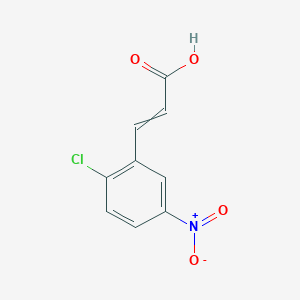

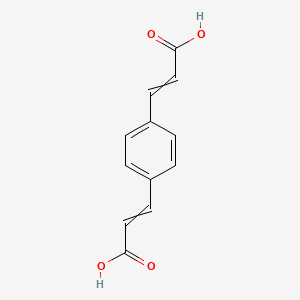
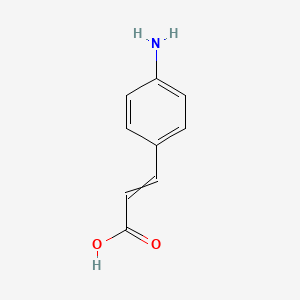
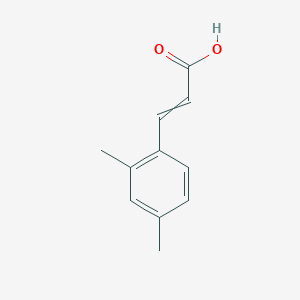
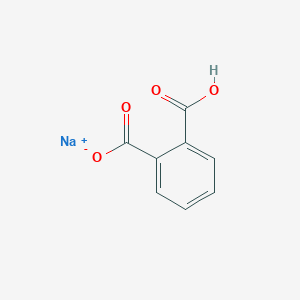
![2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid](/img/structure/B7949169.png)
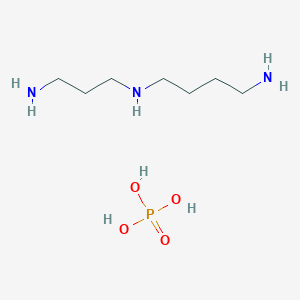
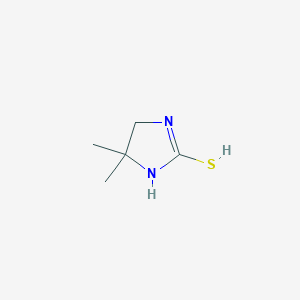
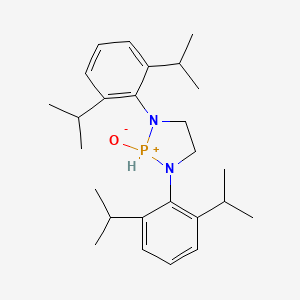
![5-Phenyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane](/img/structure/B7949204.png)
